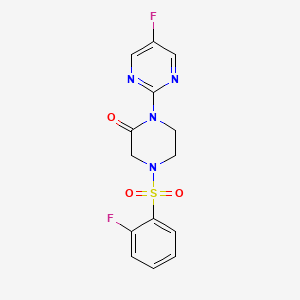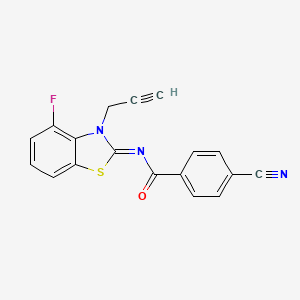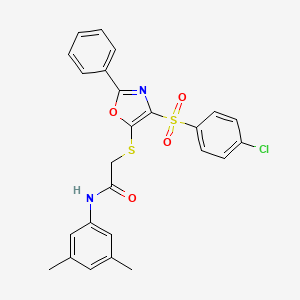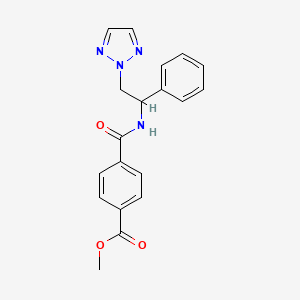
N-(6-((4-((2,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((4-((2,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18F2N4O2S and its molecular weight is 392.42. The purity is usually 95%.
BenchChem offers high-quality N-(6-((4-((2,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-((2,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Applications
Studies on novel heterocyclic compounds, including those similar in structure or synthesis pathway to the compound , have demonstrated significant antimicrobial and antitumor activities. For instance, certain aryl monoazo organic compounds have shown high efficiency in vitro screening for antioxidant, antitumor activities against specific cancer cell lines, and antimicrobial activity against various pathogenic bacteria and fungi. This suggests potential applications in developing sterile or biologically active fabrics that could be used in medical and health-related fields (Khalifa et al., 2015).
Synthesis of Fused Azines
The exploration of novel synthetic pathways leading to the creation of fused azines and related compounds opens up possibilities in material science and pharmaceutical chemistry. For example, the synthesis of new classes of pyridazin-3-one derivatives and their subsequent reactions to form azolo[1,5-a]pyrimidine derivatives highlight innovative approaches to designing molecules with potentially useful properties (Ibrahim & Behbehani, 2014).
Electrophilic Aminations
Electrophilic amination techniques, facilitating the synthesis of a wide range of nitrogen-containing compounds, are crucial in developing pharmaceuticals, agrochemicals, and organic materials. This method's versatility is demonstrated by its application in creating azines, hydrazines, and other nitrogenous structures, suggesting a pathway for modifying or synthesizing compounds similar to N-(6-((4-((2,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide for specific scientific purposes (Andreae & Schmitz, 1991).
Hyperbranched Polyimides
The synthesis of hyperbranched polyimides through condensation polymerization showcases the compound's relevance in creating advanced materials with applications in gas separation, coatings, and possibly electronics. This research area may offer insights into the utility of similar compounds in developing new materials with tailored properties for specific industrial applications (Fang et al., 2000).
Propiedades
IUPAC Name |
N-[6-[4-(2,4-difluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c19-12-5-6-14(13(20)10-12)21-16(25)2-1-9-27-17-8-7-15(23-24-17)22-18(26)11-3-4-11/h5-8,10-11H,1-4,9H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPMKJLNNIZTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-((2,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid](/img/structure/B2930266.png)
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2930268.png)

![Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930270.png)
![2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde](/img/structure/B2930271.png)

![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2930274.png)

![5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930281.png)

![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2930283.png)

![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)
